An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine. In the absence of experimentally acquired spectra in the public domain, this document serves as a comprehensive resource for the structural elucidation of this compound, leveraging established NMR principles and data from analogous structures. This guide is intended to aid researchers in the identification, characterization, and quality control of this and related molecules in drug discovery and development.
The structural integrity of a molecule is paramount in medicinal chemistry, and NMR spectroscopy stands as a primary tool for the unambiguous determination of chemical structures. For novel compounds like 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine, a predictive understanding of its NMR spectra is invaluable for guiding synthesis and confirming the identity of the final product.
Molecular Structure and Atom Numbering
The chemical structure of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine consists of a 6-fluoropyridin-2-amine core linked via a secondary amine to a pyridin-2-ylmethyl substituent. The systematic atom numbering for NMR assignment is presented below.
Caption: Molecular structure and atom numbering for 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine in a standard deuterated solvent such as CDCl₃ would exhibit distinct signals for the protons on both pyridine rings, the methylene bridge, and the amine proton. The chemical shifts (δ) are predicted based on the analysis of similar compounds and the known effects of substituents.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Integration |
| H-3 | 6.2 - 6.4 | d | 8.0 | 1H |
| H-4 | 7.3 - 7.5 | t | 8.0 | 1H |
| H-5 | 6.5 - 6.7 | dd | 8.0, 2.5 (³JHF) | 1H |
| NH | 5.0 - 6.0 | br s | - | 1H |
| CH₂ | 4.6 - 4.8 | d | 5.0 | 2H |
| H-3' | 7.1 - 7.3 | d | 7.5 | 1H |
| H-4' | 7.6 - 7.8 | t | 7.5 | 1H |
| H-5' | 7.1 - 7.3 | t | 7.5 | 1H |
| H-6' | 8.5 - 8.7 | d | 5.0 | 1H |
Rationale for Predicted ¹H Chemical Shifts:
-
Fluoropyridine Ring (H-3, H-4, H-5): The fluorine atom at the C-6 position is a strong electron-withdrawing group, which will deshield the adjacent protons. However, the amino group at C-2 is an electron-donating group, which will shield the protons on its ring. The interplay of these effects is crucial. The proton at H-5 will experience deshielding from the adjacent fluorine and will also exhibit a through-space coupling (³JHF). The protons H-3 and H-4 will be upfield relative to unsubstituted pyridine but will show characteristic doublet and triplet splitting patterns, respectively.
-
Amine Proton (NH): The chemical shift of the amine proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad singlet.
-
Methylene Protons (CH₂): These protons are adjacent to an amine and a pyridine ring, placing them in the 4.6-4.8 ppm range. They will likely appear as a doublet due to coupling with the neighboring amine proton.
-
Pyridine Ring (H-3', H-4', H-5', H-6'): The protons on the unsubstituted pyridine ring will exhibit chemical shifts typical for this heterocycle. H-6' will be the most downfield proton due to its proximity to the nitrogen atom.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, F) and the overall electronic distribution in the aromatic rings.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C-2 | 158 - 162 (d, ²JCF) |
| C-3 | 105 - 109 |
| C-4 | 138 - 142 |
| C-5 | 110 - 114 |
| C-6 | 160 - 165 (d, ¹JCF) |
| CH₂ | 45 - 50 |
| C-2' | 155 - 159 |
| C-3' | 121 - 125 |
| C-4' | 136 - 140 |
| C-5' | 121 - 125 |
| C-6' | 148 - 152 |
Rationale for Predicted ¹³C Chemical Shifts:
-
Fluoropyridine Ring (C-2, C-3, C-4, C-5, C-6): The carbon directly attached to the fluorine atom (C-6) will be significantly downfield and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The C-2 carbon, attached to the amine, will also be downfield. The other carbons of this ring will have shifts influenced by both the fluorine and the amino group.
-
Methylene Carbon (CH₂): This aliphatic carbon will be found in the upfield region of the spectrum.
-
Pyridine Ring (C-2', C-3', C-4', C-5', C-6'): The chemical shifts of these carbons will be in the typical aromatic region for a pyridine ring, with C-2' and C-6' being the most downfield due to their proximity to the nitrogen atom.
Experimental Protocol for NMR Data Acquisition
To experimentally verify the predicted NMR data, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[3]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
Visualization of Key NMR Correlations
The following diagram illustrates the expected key correlations that would be observed in 2D NMR experiments, aiding in the structural confirmation.
Caption: Predicted key COSY (red), HSQC (blue), and HMBC (green) correlations for 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine.
Conclusion
This technical guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine. By understanding the expected chemical shifts, coupling patterns, and through-space interactions, researchers can more efficiently and accurately confirm the synthesis of this molecule and assess its purity. The provided experimental protocol and visualization of key 2D NMR correlations offer a practical framework for the structural elucidation of this and structurally related compounds. The synthesis of analogous compounds has been reported in the literature, providing a basis for the feasibility of obtaining this molecule for experimental verification.[4][5]
References
-
Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
-
Foxon, S. P., et al. (2002). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2695. [Link]
-
Kikuchi, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033. [Link]
-
Lee, C. Y., et al. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2695. [Link]
- Mignani, G., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. U.S. Patent No. 7,208,603 B2. Washington, DC: U.S.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 4. N-(Pyridin-2-ylmethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
